(5-(Ethoxycarbonyl)furan-2-yl)boronic acid
Overview
Description
(5-(Ethoxycarbonyl)furan-2-yl)boronic acid is an organic compound with the molecular formula C7H9BO5. It is a boronic acid derivative featuring a furan ring substituted with an ethoxycarbonyl group at the 5-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Ethoxycarbonyl)furan-2-yl)boronic acid typically involves the borylation of the corresponding furan derivative. One common method is the palladium-catalyzed borylation of 5-(ethoxycarbonyl)furan using bis(pinacolato)diboron in the presence of a base such as potassium acetate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This often involves continuous flow processes and the use of more robust catalysts and reagents to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: (5-(Ethoxycarbonyl)furan-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ester.
Substitution: The boronic acid group can be substituted with other functional groups through various reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or esters.
Substitution: Functionalized furan derivatives.
Scientific Research Applications
(5-(Ethoxycarbonyl)furan-2-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (5-(Ethoxycarbonyl)furan-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
Comparison with Similar Compounds
2-Furanylboronic acid: Similar structure but lacks the ethoxycarbonyl group.
5-Formylfuran-2-boronic acid: Contains a formyl group instead of an ethoxycarbonyl group.
Uniqueness: (5-(Ethoxycarbonyl)furan-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other furan-based boronic acids .
Properties
IUPAC Name |
(5-ethoxycarbonylfuran-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO5/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4,10-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBGGMMAQCIWDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675075 | |
Record name | [5-(Ethoxycarbonyl)furan-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-44-5 | |
Record name | 2-Furancarboxylic acid, 5-borono-, 2-ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-(Ethoxycarbonyl)furan-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Ethoxycarbonyl)furan-2-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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